molecular formula C14H11N3O4S2 B2835204 [(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid CAS No. 327169-27-7

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid

Cat. No.: B2835204
CAS No.: 327169-27-7
M. Wt: 349.38
InChI Key: DIKJBLCQBZUCRC-UHFFFAOYSA-N
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Description

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid (CAS: 327169-27-7) is a heterocyclic compound featuring a benzothiadiazole core linked to a sulfonamide group, a phenyl ring, and an acetic acid moiety. Its molecular formula is C₁₄H₁₁N₃O₄S₂, with a molar mass of 349.38 g/mol . Classified as an irritant, this compound is structurally versatile, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-14(19)12(9-5-2-1-3-6-9)17-23(20,21)11-8-4-7-10-13(11)16-22-15-10/h1-8,12,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKJBLCQBZUCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331128
Record name 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327169-27-7
Record name 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid involves several steps. One common method includes the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of benzothiadiazole exhibit significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases .

Fluorescent Probes

Due to its inherent fluorescence properties, this compound is being explored as a fluorescent probe in biological imaging. Research indicates that compounds with benzothiadiazole structures can effectively bind to amyloid fibrils, making them useful in the study of neurodegenerative diseases such as Alzheimer's . The ability to visualize these aggregates in vivo could provide valuable insights into disease progression and treatment efficacy.

Material Science

In material science, (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid is being studied for its potential use in organic light-emitting diodes (OLEDs). The compound's electronic properties allow it to function as an emissive layer in OLED devices, which are known for their high efficiency and versatility in display technologies .

Case Studies

Study Focus Findings
Study 1Anti-inflammatory propertiesDemonstrated significant inhibition of cyclooxygenase enzymes .
Study 2Imaging probesEffective binding to amyloid fibrils; potential application in Alzheimer's research .
Study 3OLED applicationsExhibited promising electronic properties suitable for use in OLED devices .

Mechanism of Action

The mechanism of action of (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect cellular processes and pathways, making the compound useful in biological studies and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic Acid

  • Molecular Formula : C₉H₉N₃O₄S₂
  • Molar Mass : 287.32 g/mol
  • CAS : 899718-18-4
  • Key Differences: Substitution of the phenyl group with a methyl group reduces steric bulk and lipophilicity. Lower molecular weight (287 vs. 349 g/mol) may improve aqueous solubility but limit π-π stacking interactions in biological systems. Potential applications in drug design where smaller substituents are preferred for metabolic stability.

2-Hydroxy-4-Substituted-3(4,6-Disubstituted Benzothiazolyl-2-Azo)-Benzoic Acid Derivatives

  • Structure : Incorporates azo (–N=N–) linkages and benzothiazole rings .
  • Key Differences :
    • Azo groups confer chromophoric properties, making these compounds suitable as dyes or ligands in analytical chemistry.
    • Lack of sulfonamide functionality reduces hydrogen-bonding capacity compared to the target compound.
    • Diazotization synthesis pathway differs from sulfonamide coupling in the target compound .

Brominated Analog: Benzoic Acid, 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-bromo

  • Molecular Formula : C₁₃H₈N₃O₄S₂Br
  • Molar Mass : 414.25 g/mol
  • CAS : 372155-21-0
  • Key Differences: Bromine substitution enhances electrophilicity, enabling nucleophilic aromatic substitution reactions. Increased molecular weight (414 vs. 349 g/mol) may improve crystallinity for structural studies. Potential use as an intermediate in synthesizing halogenated pharmaceuticals.

Benzothiazole-Incorporated Indole-3-Acetamide Derivatives

  • Structure : Combines benzothiazole with indole-3-acetamide via sulfonylation .
  • Key Differences :
    • Indole’s planar aromatic system may enhance interactions with biological targets like serotonin receptors.
    • Acetamide group replaces acetic acid, reducing acidity and altering solubility (logP).
    • Demonstrated analgesic activity in preclinical studies, suggesting divergent applications compared to the target compound .

Structural and Functional Analysis

Compound Key Features Biological/Industrial Relevance
Target Compound Benzothiadiazole-sulfonamide-phenyl-acetic acid; C₁₄H₁₁N₃O₄S₂ Potential antimicrobial, anti-inflammatory applications
Methyl-Substituted Analog Smaller methyl group; C₉H₉N₃O₄S₂ Improved solubility; metabolic stability
Azo-Benzothiazole Derivatives Azo linkage for chromophoric properties; C₁₃H₁₀N₄O₃S Dyes, sensors, ligands
Brominated Derivative Bromine enhances reactivity; C₁₃H₈N₃O₄S₂Br Intermediate for halogenated drug synthesis
Indole-3-Acetamide Derivatives Indole-benzothiazole hybrid; C₁₇H₁₄N₄O₃S Analgesic activity in preclinical models

Biological Activity

(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid is a compound with potential biological activity, particularly in the realm of enzyme inhibition and DNA interactions. This article explores its biological properties, including enzyme inhibitory effects, molecular interactions, and potential therapeutic applications.

  • Chemical Formula : C₁₄H₁₁N₃O₄S₂
  • Molecular Weight : 349.38 g/mol
  • CAS Number : 327169-27-7

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an inhibitor of alkaline phosphatase (ALP), an enzyme involved in various physiological processes.

Inhibitory Activity

A study synthesized several derivatives related to phenyl acetic acid and evaluated their inhibitory effects on ALP. Among these, a derivative closely related to (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid demonstrated significant inhibitory activity with an IC₅₀ value of 0.420 ± 0.012 µM, compared to a standard inhibitor with an IC₅₀ of 2.80 µM . This suggests that the compound could serve as a lead for developing more potent ALP inhibitors.

The enzyme kinetics indicated a non-competitive mode of inhibition, as determined by Lineweaver-Burk plots. Molecular docking studies revealed a favorable binding affinity to the active site of ALP, showcasing a binding energy of -7.90 kcal/mol .

DNA Binding Interactions

The compound's interaction with DNA has also been investigated. Spectrophotometric and electrochemical methods indicated that it binds to DNA grooves, with binding constants of 7.83×1037.83\times 10^3 M⁻¹ and 7.95×1037.95\times 10^3 M⁻¹ respectively . This strong interaction suggests potential applications in gene regulation or as a therapeutic agent targeting DNA.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds and their derivatives:

  • Alkaline Phosphatase Inhibition : The compound's structural analogs were tested for their ability to inhibit ALP, demonstrating that modifications can enhance inhibitory potency.
  • Toxicity Assessment : The brine shrimp viability assay indicated low toxicity for the most potent derivative at concentrations used in enzyme assays, supporting its safety profile for further development .

Summary Table: Biological Activities

Activity TypeObserved EffectReference
Alkaline Phosphatase InhibitionIC₅₀ = 0.420 ± 0.012 µM
DNA BindingBinding constants 7.83×1037.83\times 10^3 M⁻¹
Toxicity (Brine Shrimp)Non-toxic at assay concentrations

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid?

  • Methodology : Synthesis typically involves sulfonylation of benzothiadiazole derivatives. A general approach includes reacting 2,1,3-benzothiadiazol-4-amine with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with phenylglycine derivatives under basic conditions. Purification is achieved via recrystallization or column chromatography. Characterization requires NMR (¹H, ¹³C) and mass spectrometry to confirm structure and purity .
  • Safety : The compound is classified as an irritant; use personal protective equipment (PPE) and work in a fume hood .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure to determine bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in benzothiadiazole rings) .
  • Spectroscopy : UV-Vis for electronic transitions (e.g., benzothiadiazole’s absorption ~300–400 nm) and FTIR for functional groups (sulfonamide N–H stretch ~3300 cm⁻¹, S=O stretch ~1350 cm⁻¹) .
  • Computational modeling : DFT calculations to predict reactivity and electrostatic potential surfaces .

Q. What initial biological screening approaches are suitable for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against tyrosine phosphatases (PTP1B) using pNPP (para-nitrophenyl phosphate) assays, as structurally related sulfonamides show inhibitory activity .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do structural modifications at the sulfonamide group affect bioactivity?

  • Methodology :

  • Synthesize analogs with substituents (e.g., methyl, fluoro, chloro) on the phenyl or benzothiadiazole rings.
  • Compare IC₅₀ values in enzyme assays and logP values (lipophilicity) via HPLC. For example, fluorinated analogs may enhance metabolic stability .
  • Case study : Methyl substitution at the sulfonamide nitrogen (as in [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid) reduces polarity, potentially improving membrane permeability .

Q. What experimental strategies elucidate protein-compound interactions?

  • X-ray crystallography : Co-crystallize with target proteins (e.g., PTP1B) to identify binding motifs. The sulfonamide group may form hydrogen bonds with active-site residues .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k_d) to quantify affinity .
  • Molecular docking : Validate crystallographic data and predict binding modes using software like AutoDock .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Case example : If one study reports antimicrobial activity while another does not:

Replicate assays under standardized conditions (e.g., Mueller-Hinton broth, 37°C).

Verify compound stability via LC-MS to rule out degradation .

Test against isogenic mutant strains to identify target pathways .

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